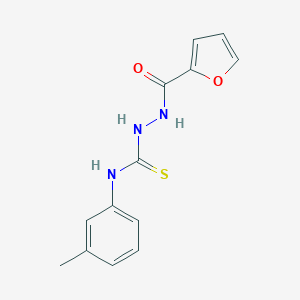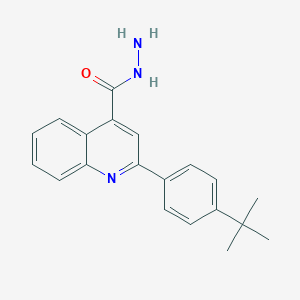
2-(2-furoyl)-N-(3-methylphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furoyl)-N-(3-methylphenyl)hydrazinecarbothioamide is a chemical compound that belongs to the class of thioureas. It is characterized by the presence of a furan ring, a thiourea group, and a methyl-substituted phenyl group.
Preparation Methods
The synthesis of 2-(2-furoyl)-N-(3-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2-furancarboxaldehyde with 3-methylphenylthiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2-furoyl)-N-(3-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The furan ring and phenyl group can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(2-furoyl)-N-(3-methylphenyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
2-(2-furoyl)-N-(3-methylphenyl)hydrazinecarbothioamide can be compared with other thiourea derivatives such as:
- 1-[[2-Furanyl(oxo)methyl]amino]-3-(2,5-dimethylphenyl)thiourea
- 1-[[2-Furanyl(oxo)methyl]amino]-3-(4-chlorophenyl)thiourea
- 1-[[2-Furanyl(oxo)methyl]amino]-3-(phenyl)thiourea These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H13N3O2S |
|---|---|
Molecular Weight |
275.33g/mol |
IUPAC Name |
1-(furan-2-carbonylamino)-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C13H13N3O2S/c1-9-4-2-5-10(8-9)14-13(19)16-15-12(17)11-6-3-7-18-11/h2-8H,1H3,(H,15,17)(H2,14,16,19) |
InChI Key |
SDNXXGICTKOJSY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE](/img/structure/B457730.png)

![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B457733.png)

![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B457735.png)
![3-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B457737.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B457738.png)

![2-ethyl 4-methyl 3-methyl-5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457741.png)


![2-ethyl 4-isopropyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B457749.png)
![(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B457751.png)
![3-(4-chlorophenyl)-N-[1-(4-methylphenyl)propyl]acrylamide](/img/structure/B457752.png)
